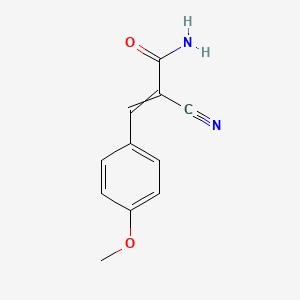![molecular formula C19H20BrN5O2 B2964790 2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2379995-60-3](/img/structure/B2964790.png)
2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a pyrano ring, a piperidine moiety, and a bromopyrimidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Pyrano[4,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrano[4,3-b]pyridine reacts with piperidine.
Attachment of the Bromopyrimidine Group: This step involves the reaction of the intermediate compound with 5-bromopyrimidine-2-ol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: It can serve as a probe to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.
Pharmacology: The compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug discovery.
Industrial Applications: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The bromopyrimidine group may facilitate binding to nucleic acids or proteins, while the piperidine moiety could enhance membrane permeability. The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-{[(5-chloropyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
- 2-(3-{[(5-fluoropyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
- 2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Uniqueness
The presence of the bromopyrimidine group in 2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile distinguishes it from its analogs. Bromine atoms can enhance the compound’s binding affinity to biological targets due to their size and electron-withdrawing properties. This can result in improved pharmacological activity and specificity.
Propiedades
IUPAC Name |
2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O2/c20-16-8-22-19(23-9-16)27-11-13-2-1-4-25(10-13)18-14(7-21)6-15-12-26-5-3-17(15)24-18/h6,8-9,13H,1-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMCEAJFJWPBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C3COCCC3=N2)C#N)COC4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine](/img/structure/B2964709.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide](/img/structure/B2964710.png)
![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2964713.png)
![Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2964714.png)
![2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-phenylacetamide](/img/structure/B2964715.png)

![8-(oxolane-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2964718.png)
![5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2964720.png)

![1-(3,4-DIMETHYLPHENYL)-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE](/img/structure/B2964725.png)
![3-[4-(methylsulfanyl)phenyl]-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one](/img/structure/B2964726.png)
![methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate](/img/structure/B2964727.png)
![(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile](/img/structure/B2964728.png)
![2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2964730.png)
